Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate is an organic compound that belongs to the pyrazole familyThe molecular formula of this compound is C10H12N2O2, and it has a molecular weight of 192.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .
Comparison with Similar Compounds
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoate can be compared with other pyrazole derivatives such as:
Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate: Lacks the ethyl group at the 1-position of the pyrazole ring, which may affect its reactivity and bioactivity.
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Contains a hydroxyl group instead of an ester group, leading to different chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 3-(1-ethylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H12N2O2/c1-3-12-8-9(7-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
BSGKUWBKGVYIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C#CC(=O)OCC |
Origin of Product |
United States |
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